N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide, also known as AZD-2461, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a poly-ADP-ribose polymerase (PARP) inhibitor that is used to treat various types of cancers, including ovarian, breast, and prostate cancer.
Mécanisme D'action
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. PARP enzymes are overactive in cancer cells, and this compound inhibits their activity, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in healthy cells, making it a promising therapeutic agent for cancer treatment. It has also been shown to increase the effectiveness of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide has several advantages in laboratory experiments, including its high specificity for PARP enzymes and its ability to increase the effectiveness of other cancer treatments. However, its synthesis is complex and requires expertise in organic chemistry, which can limit its availability for research purposes.
Orientations Futures
Future research on N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide could focus on optimizing its synthesis to increase its availability for research purposes. Additionally, further studies could investigate its effectiveness in treating other types of cancer and its potential use in combination with other cancer treatments. Finally, research could focus on identifying biomarkers that could predict patient response to this compound treatment.
Méthodes De Synthèse
The synthesis of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide involves multiple steps and requires expertise in organic chemistry. The initial step involves the preparation of 2-chloronicotinic acid, which is then converted to an amide intermediate. The amide intermediate is then reacted with N-methylazetidine to form the final product, this compound.
Applications De Recherche Scientifique
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to be effective in inhibiting the growth of cancer cells and increasing the sensitivity of cancer cells to chemotherapy. This compound has also been shown to be effective in treating cancers that are resistant to other PARP inhibitors.
Propriétés
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17(15(19)12-5-8-20-9-6-12)13-10-18(11-13)14-4-2-3-7-16-14/h2-4,7,12-13H,5-6,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMJHMBPOFLPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.